

Technical Guide: Physicochemical Properties of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

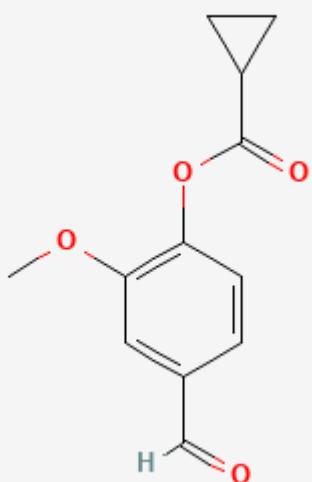
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl
cyclopropanecarboxylate

Cat. No.: B1300803

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is a chemical entity of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its anticipated solubility and stability characteristics, based on the known properties of its constituent chemical moieties: the vanillin-derived phenolic ring and the cyclopropanecarboxylate ester group. This document also outlines detailed experimental protocols for the empirical determination of these critical physicochemical parameters.

Chemical Identity

Property	Value
IUPAC Name	4-formyl-2-methoxyphenyl cyclopropanecarboxylate
CAS Number	380336-99-2 [1]
Molecular Formula	C ₁₂ H ₁₂ O ₄ [1]
Molecular Weight	220.23 g/mol [1]
Structure	

Source: PubChem CID 735524

Predicted Solubility Profile

While specific experimental solubility data for **4-formyl-2-methoxyphenyl cyclopropanecarboxylate** is not readily available in the public domain, a qualitative assessment can be made based on the properties of its structural precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Table 3.1: Predicted Solubility of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**

Solvent	Predicted Solubility	Rationale
Water	Slightly Soluble to Insoluble	The esterification of the phenolic hydroxyl group of vanillin is expected to decrease hydrogen bonding potential with water, thus reducing aqueous solubility compared to vanillin, which is itself only slightly soluble in water (1.10E+04 mg/L at 25°C) [2].
Alcohols (Ethanol, Methanol)	Soluble	Vanillin is freely soluble in alcohols[2]. The ester product is likely to retain this solubility due to the polar nature of the ester and aldehyde functionalities.
Chlorinated Solvents (Dichloromethane, Chloroform)	Soluble	Vanillin is soluble in chloroform[2]. The overall organic character of the molecule suggests good solubility in these common organic solvents.
Ethers (Diethyl ether)	Soluble	Vanillin is soluble in ether[2]. The ester is expected to be soluble as well.
Aprotic Polar Solvents (DMSO, DMF)	Soluble	These solvents are capable of dissolving a wide range of organic compounds and are expected to readily solubilize the target molecule.
Non-polar Solvents (Hexane, Toluene)	Sparingly Soluble to Insoluble	The presence of multiple oxygen atoms and the polar aldehyde group likely limits

solubility in highly non-polar solvents.

Stability Characteristics

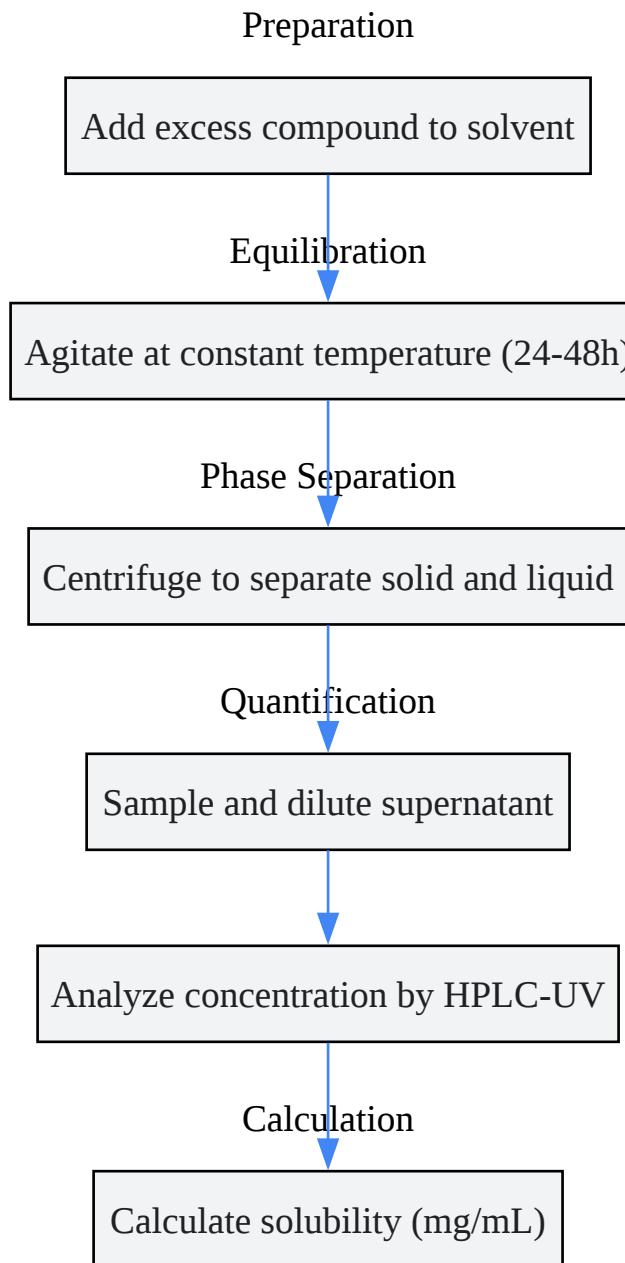
The stability of **4-formyl-2-methoxyphenyl cyclopropanecarboxylate** is primarily dictated by the hydrolytic stability of the cyclopropanecarboxylate ester linkage and the potential for oxidation of the aldehyde group.

Table 4.1: Predicted Stability of **4-Formyl-2-methoxyphenyl cyclopropanecarboxylate**

Condition	Predicted Stability	Rationale
Aqueous Hydrolysis (Acidic & Basic)	Enhanced Stability	Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to other esters. ^{[3][4]} This is attributed to hyperconjugative stabilization provided by the cyclopropyl group. ^{[3][4]} For instance, a cyclopropane analogue of valacyclovir was found to have a half-life of >300 hours at pH 6 and 40°C, significantly longer than the 69.7 hours for valacyclovir itself. ^{[3][4]}
Oxidation	Susceptible to Oxidation	The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly in the presence of air and/or light. ^[2] Vanillin itself is known to slowly oxidize on contact with moist air and is light-sensitive. ^[2]
Thermal Stress	Moderately Stable	Vanillin begins to decompose above 150°C. ^[5] The ester derivative is expected to have a similar or slightly higher thermal decomposition temperature.
Photostability	Potentially Unstable	The aromatic aldehyde moiety suggests potential sensitivity to UV light, which can promote

oxidation. Vanillin is known to be light-sensitive.[\[2\]](#)

Experimental Protocols


To empirically determine the solubility and stability of **4-formyl-2-methoxyphenyl cyclopropanecarboxylate**, the following standard experimental protocols are recommended.

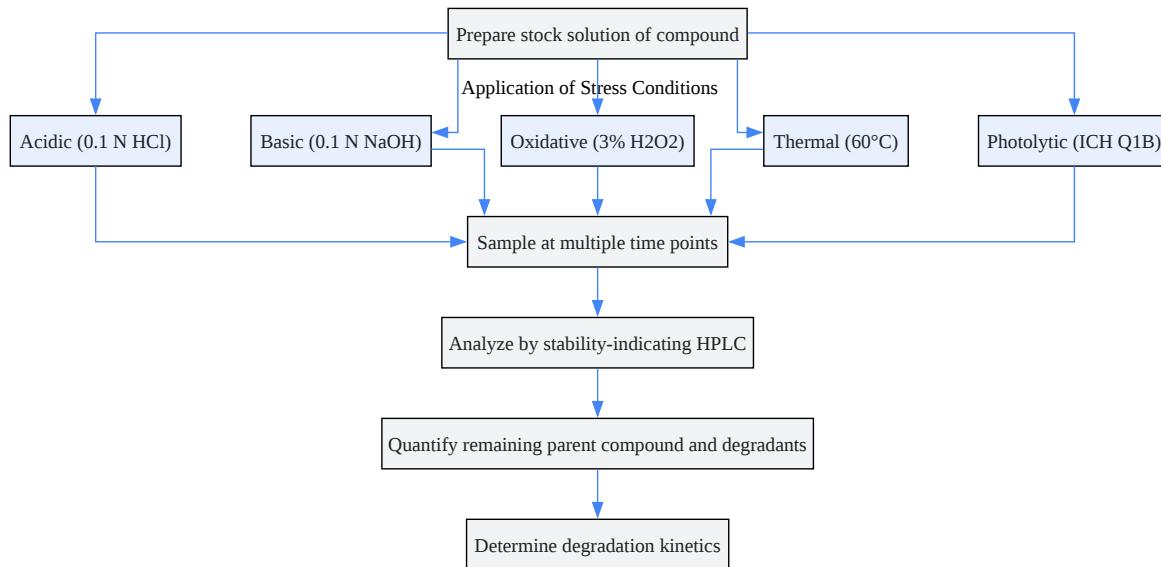
Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

- Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the suspension to settle or centrifuge the samples to separate the undissolved solid from the saturated solution.
- Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the original solubility in units such as mg/mL or µg/mL, accounting for the dilution factor.

[Click to download full resolution via product page](#)


Solubility Determination Workflow

Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:
 - Acidic Hydrolysis: Add HCl to achieve a final concentration of 0.1 N HCl.
 - Basic Hydrolysis: Add NaOH to achieve a final concentration of 0.1 N NaOH.
 - Oxidative Degradation: Add H₂O₂ to achieve a final concentration of 3% H₂O₂.
 - Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 60°C).
 - Photostability: Expose a solution and a solid sample to UV and visible light (ICH Q1B guidelines).
- Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This involves monitoring the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
- Data Analysis: Plot the percentage of the parent compound remaining against time for each condition. This data can be used to determine the degradation rate and half-life under each stress condition.

[Click to download full resolution via product page](#)

Forced Degradation Study Workflow

Conclusion

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is predicted to be a compound with good stability, particularly against hydrolysis, due to its cyclopropanecarboxylate ester group. Its solubility is expected to be favorable in a range of common organic solvents but limited in aqueous media. The aldehyde functionality represents a potential liability for oxidative degradation, suggesting that the compound should be handled with protection from light and air. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters, which are essential for any further development in research or pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrixscientific.com [matrixscientific.com]
- 2. manavchem.com [manavchem.com]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 5. webqc.org [webqc.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300803#4-formyl-2-methoxyphenyl-cyclopropanecarboxylate-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com